molecular formula C7H11IN2 B567803 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole CAS No. 1215295-86-5

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Cat. No.: B567803
CAS No.: 1215295-86-5
M. Wt: 250.083
InChI Key: ZOUBXDOZFBNWCB-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the iodination of 1-isopropyl-3-methyl-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes the formation of the pyrazole ring followed by selective iodination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.

Major Products Formed

Scientific Research Applications

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
  • 4-Iodo-1-isobutyl-1H-pyrazole

Uniqueness

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-iodo-3-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBXDOZFBNWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673669
Record name 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-86-5
Record name 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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